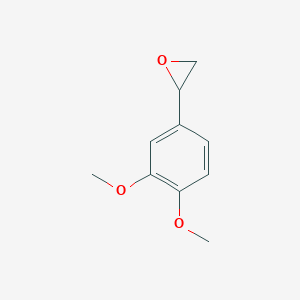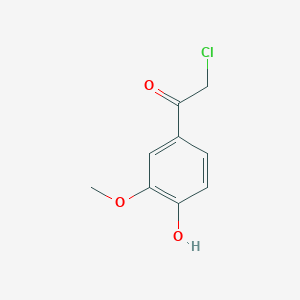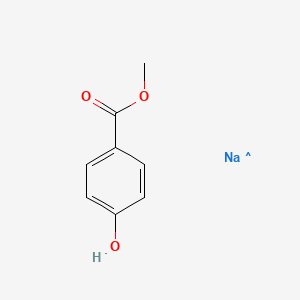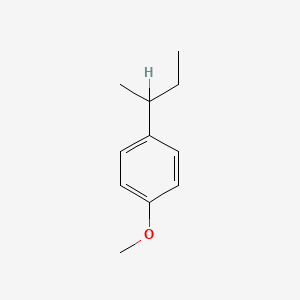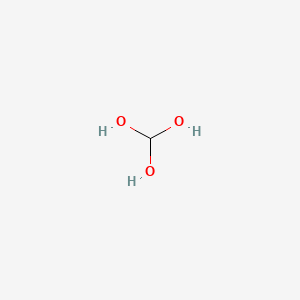
4-Bromobenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobenzaldehyde oxime is an organic compound with the molecular formula C7H6BrNO It is a derivative of benzaldoxime, where a bromine atom is substituted at the para position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromobenzaldehyde oxime can be synthesized through the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds in an aqueous or alcoholic medium at room temperature, yielding 4-bromobenzaldoxime as a crystalline solid .
Industrial Production Methods: While specific industrial production methods for 4-bromobenzaldoxime are not extensively documented, the general approach involves the large-scale synthesis of 4-bromobenzaldehyde followed by its conversion to the oxime using hydroxylamine hydrochloride. The process is optimized for high yield and purity, often involving recrystallization and purification steps .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-bromobenzonitrile using oxidizing agents such as phosphoric acid diethyl ester.
Reduction: Reduction of 4-bromobenzaldoxime can yield 4-bromoaniline under specific conditions.
Substitution: The bromine atom in 4-bromobenzaldoxime can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Phosphoric acid diethyl ester, triethylamine, acetonitrile, room temperature.
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol, elevated temperature.
Substitution: Sodium hydroxide, ethanol, reflux conditions.
Major Products:
Oxidation: 4-Bromobenzonitrile
Reduction: 4-Bromoaniline
Substitution: Various substituted benzaldoximes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromobenzaldehyde oxime has several applications in scientific research:
Biology: Studies have explored its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromobenzaldoxime involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the bromine atom and the oxime group allows it to participate in a wide range of chemical transformations. Its molecular targets and pathways depend on the specific reaction and conditions employed .
Comparación Con Compuestos Similares
Benzaldoxime: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
4-Chlorobenzaldoxime: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Fluorobenzaldoxime: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness: 4-Bromobenzaldehyde oxime is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H6BrNO |
|---|---|
Peso molecular |
200.03 g/mol |
Nombre IUPAC |
N-[(4-bromophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H |
Clave InChI |
UIIZGAXKZZRCBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NO)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridin-7-amine](/img/structure/B8790143.png)
![1-[4-(Trifluoromethoxy)phenyl]cyclopentanemethanamine](/img/structure/B8790149.png)
![1-{Phenyl[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B8790167.png)
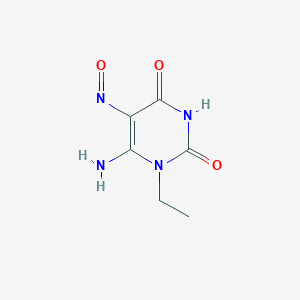
![1-[2-(4-Nitrophenyl)ethyl]piperidine](/img/structure/B8790181.png)
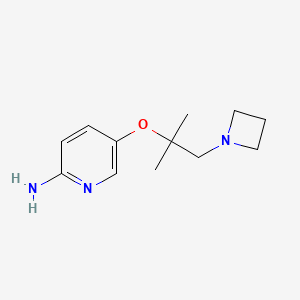
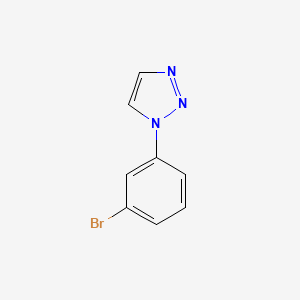
![6-(4-Fluorophenyl)-imidazo[2,1-b]oxazole](/img/structure/B8790202.png)
